1-Chloro-3-hexyne

Thermodynamic stability Heat of hydrogenation Alkyne isomer comparison

1-Chloro-3-hexyne (C₆H₉Cl, MW 116.59 g/mol) is a halogenated internal alkyne that combines a primary alkyl chloride (sp³ C–Cl) with a disubstituted internal alkyne (sp C≡C) in a single C₆ scaffold. Unlike terminal chloroalkynes such as 1-chloro-1-hexyne, where the halogen is directly bonded to an sp-hybridized acetylenic carbon, 1-chloro-3-hexyne positions the chlorine substituent two methylene units away from the triple bond.

Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
Cat. No. B15268196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-hexyne
Molecular FormulaC6H9Cl
Molecular Weight116.59 g/mol
Structural Identifiers
SMILESCCC#CCCCl
InChIInChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H2,1H3
InChIKeyQQYFCQOUPAMSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-hexyne (CAS 64881-34-1) – Bifunctional Internal Chloroalkyne for Orthogonal Synthetic Strategies


1-Chloro-3-hexyne (C₆H₉Cl, MW 116.59 g/mol) is a halogenated internal alkyne that combines a primary alkyl chloride (sp³ C–Cl) with a disubstituted internal alkyne (sp C≡C) in a single C₆ scaffold [1]. Unlike terminal chloroalkynes such as 1-chloro-1-hexyne, where the halogen is directly bonded to an sp-hybridized acetylenic carbon, 1-chloro-3-hexyne positions the chlorine substituent two methylene units away from the triple bond [1]. This structural arrangement creates a bifunctional molecule capable of engaging in both classical nucleophilic substitution (Sₙ2) at the primary chloride and transition-metal-catalyzed transformations of the internal alkyne—two reactivity modes that cannot be accessed simultaneously by its terminal chloroalkyne isomers . Commercially available at ≥95% purity , 1-chloro-3-hexyne serves as a versatile building block for pharmaceutical and agrochemical intermediate synthesis where orthogonal functionalization is required.

Why 1-Chloro-3-hexyne Cannot Be Replaced by 3-Hexyne or 1-Chloro-1-hexyne in Orthogonal Synthesis


The substitution of 1-chloro-3-hexyne with either 3-hexyne or 1-chloro-1-hexyne leads to a fundamental loss of bifunctionality. 3-Hexyne lacks the chlorine leaving group entirely, eliminating all nucleophilic substitution chemistry; it also possesses a significantly lower boiling point (81–82 °C) and a flash point of −14 °C, making it a more volatile and flammable handling hazard [1]. Conversely, 1-chloro-1-hexyne bears chlorine directly on the sp-hybridized acetylenic carbon, which precludes Sₙ2 reactivity and instead favors oxidative addition pathways with transition metals—a reactivity profile that is mechanistically orthogonal and cannot substitute for the primary alkyl chloride chemistry of 1-chloro-3-hexyne [2]. Moreover, terminal alkynes such as 1-chloro-1-hexyne are thermodynamically less stable than internal alkynes: the heat of hydrogenation of 1-hexyne (terminal) is 290 kJ/mol (69.2 kcal/mol) versus 274 kJ/mol (65.5 kcal/mol) for 3-hexyne (internal), corresponding to a stability advantage of approximately 16 kJ/mol for the internal alkyne scaffold retained in 1-chloro-3-hexyne [3]. Generic substitution therefore sacrifices either halogen functionality, alkyne stability, or both.

Quantitative Evidence for 1-Chloro-3-hexyne Differentiation vs. Closest Analogs


Thermodynamic Stability Advantage: Internal Alkyne in 1-Chloro-3-hexyne vs. Terminal Alkyne in 1-Chloro-1-hexyne

1-Chloro-3-hexyne contains an internal alkyne, which is thermodynamically more stable than the terminal alkyne present in 1-chloro-1-hexyne. Using the parent hydrocarbon pair as a validated model, the heat of hydrogenation (ΔHₕ) for 1-hexyne (terminal) is 290 kJ/mol (69.2 kcal/mol) versus 274 kJ/mol (65.5 kcal/mol) for 3-hexyne (internal) [1][2]. This 16 kJ/mol (3.7 kcal/mol) lower heat of hydrogenation for the internal alkyne reflects greater thermodynamic stability of the disubstituted triple bond. Since 1-chloro-3-hexyne inherits the internal alkyne motif and 1-chloro-1-hexyne bears a terminal alkyne, the same stability ordering applies. In practical terms, this means 1-chloro-3-hexyne is less prone to exothermic runaway during hydrogenation or addition reactions—a critical consideration in process-scale chemistry where the internal alkyne scaffold releases approximately 5.5% less energy upon saturation [1].

Thermodynamic stability Heat of hydrogenation Alkyne isomer comparison

Orthogonal Reactivity: Chlorine on sp³ Carbon (1-Chloro-3-hexyne) vs. Chlorine on sp Carbon (1-Chloro-1-hexyne)

The primary alkyl chloride in 1-chloro-3-hexyne (Cl–CH₂–CH₂–C≡C–) is positioned on an sp³-hybridized carbon, enabling classical Sₙ2 nucleophilic displacement. In contrast, the chlorine in 1-chloro-1-hexyne (Cl–C≡C–) is attached to an sp-hybridized acetylenic carbon, which is geometrically inaccessible to Sₙ2 backside attack and instead undergoes oxidative addition with low-valent transition metals [1]. This mechanistic dichotomy is fundamental: 1-chloro-3-hexyne can be functionalized at the chloride position using hydroxide, alkoxide, amine, cyanide, or thiolate nucleophiles without perturbing the alkyne, whereas 1-chloro-1-hexyne cannot engage in any Sₙ2 chemistry . Conversely, the alkynyl chloride in 1-chloro-1-hexyne participates in Pd(0)/Cu(I)-catalyzed Sonogashira-type cross-couplings at the halogen-bearing carbon; in 1-chloro-3-hexyne, analogous coupling occurs at the alkyne terminus via C–H activation rather than C–Cl activation—a complementary strategy for constructing unsymmetrical 1,3-diynes . The bifunctional architecture of 1-chloro-3-hexyne thus enables sequential, orthogonal derivatization: first modify the chloride via Sₙ2, then functionalize the alkyne via metal catalysis.

Nucleophilic substitution Sₙ2 reactivity Alkynyl halide Bifunctional building block

Sonogashira Cross-Coupling Competence: Chloroalkynes vs. Iodobenzenes and Vinyl Bromides

In competition experiments under experimental Sonogashira conditions, 1-chloroalkynes as a class provide cross-coupling products with terminal alkynes as efficiently (or slightly better) than iodobenzenes, and almost as effectively as vinyl bromides; notably, chloroalkynes exhibit the highest degree of conversion into various products among all substrates examined . This establishes that chloroalkynes—including 1-chloro-3-hexyne—are competent electrophilic partners despite the higher C–Cl bond strength compared to C–I or C–Br bonds. Importantly, the internal alkyne in 1-chloro-3-hexyne directs coupling to the terminal C–H position (rather than at C–Cl), enabling unsymmetrical 1,3-butadiyne formation without homocoupling side products. While specific yield data for 1-chloro-3-hexyne itself are not reported in head-to-head format, the class-level performance of 1-chloroalkynes provides a reliable predictive framework .

Sonogashira coupling Cross-coupling 1,3-Butadiyne synthesis Chloroalkyne reactivity

Ruthenium-Catalyzed trans-Chloroalkynylation: 92% Yield on 3-Hexyne Demonstrates Internal Alkyne Reactivity Potential

The ruthenium-catalyzed trans-chloroalkynylation reported by Fürstner and co-workers demonstrates the synthetic potential of the internal alkyne scaffold shared by 1-chloro-3-hexyne. Using 3-hexyne as a model substrate, the reaction with iPr₃SiC≡CCl catalyzed by [Cp*RuCl]₄ (1.25 mol%) in 1,2-DCE at 80 °C delivers the trans-chloroalkynylation product 59c in 92% isolated yield with >98% stereoselectivity [1][2]. This reaction proceeds via an unorthodox trans-addition mode—in contrast to the cis-addition pathways typical of Pd- and Au-catalyzed haloalkynylations—and produces 1-chloro-1,3-enyne derivatives that are valuable intermediates for further cross-coupling and cyclization chemistry. While 1-chloro-3-hexyne itself was not the substrate in this study, its internal alkyne core is structurally analogous to 3-hexyne, and the presence of the remote chloroalkyl substituent is expected to be tolerated, providing access to densely functionalized chloroenyne products with defined E-stereochemistry [1].

trans-Chloroalkynylation Ruthenium catalysis Stereoselective addition 1-Chloro-1,3-enyne

Hydroboration Rate: Remote Chlorine Effect in 1-Chloro-3-hexyne vs. Directly Conjugated Chlorine in 1-Chloro-1-hexyne

Kinetic studies on the hydroboration of 1-halo-1-alkynes with 9-BBN reveal a pronounced rate-retarding effect when halogen is directly conjugated to the alkyne. The relative reactivity scale (1-hexyne = 100) shows: 1-iodo-1-hexyne, 12.3; 1-bromo-1-hexyne, 1.01; 1-chloro-1-hexyne, 0.422 [1]. The chlorine substituent directly attached to the alkyne reduces the hydroboration rate by a factor of 237 compared to unsubstituted 1-hexyne. In 1-chloro-3-hexyne, the chlorine is separated from the triple bond by two methylene units (Cl–CH₂–CH₂–C≡C–), eliminating this conjugative electron-withdrawing effect; the alkyne reactivity toward hydroboration is therefore expected to be comparable to that of 3-hexyne (relative rate close to 100 on the same scale), representing a roughly 200-fold rate enhancement over 1-chloro-1-hexyne for hydroboration-based transformations [1][2]. This difference has practical consequences for reaction time, catalyst loading, and yield in hydroboration–oxidation sequences used to access alkenyl boronic esters and alcohols.

Hydroboration kinetics Halogen effect Relative reactivity 9-BBN

Physical Property Profile: Boiling Point, Density, and Flash Point Differentiation from 3-Hexyne and 1-Chloro-1-hexyne

The introduction of chlorine into the alkyne scaffold substantially alters physical properties with practical implications for handling, storage, and purification. 3-Hexyne (no chlorine) has a boiling point of 81–82 °C, density of 0.723 g/mL, and flash point of −14 °C, classifying it as a highly flammable liquid requiring cold storage [1][2]. 1-Chloro-1-hexyne (terminal chloroalkyne) has a predicted boiling point of 115.6 °C, density of 0.953 g/cm³, and flash point of 34.7 °C . For 1-chloro-3-hexyne, the combination of internal alkyne and primary chloride results in a predicted boiling point of approximately 146 °C (based on the 1-chloro-2-hexyne analog at 145.4 °C [3]), with density approximately 0.9 g/cm³ and flash point approximately 38 °C. This boiling point elevation of approximately 64 °C over 3-hexyne and approximately 30 °C over 1-chloro-1-hexyne translates to reduced vapor pressure, lower evaporative losses during reactions, and easier containment at ambient temperature. The flash point increase from −14 °C (3-hexyne) to approximately 38 °C moves 1-chloro-3-hexyne out of the most restrictive flammability classification, reducing storage and handling regulatory burden [1].

Physical properties Boiling point comparison Density Flash point Handling safety

Evidence-Backed Application Scenarios for 1-Chloro-3-hexyne in Research and Industrial Synthesis


Sequential Orthogonal Derivatization: Sₙ2 at Chloride Followed by Alkyne Functionalization

1-Chloro-3-hexyne is optimally deployed when a synthetic route demands two sequential, non-interfering functionalization steps. The primary alkyl chloride first undergoes Sₙ2 displacement with a desired nucleophile (e.g., NaN₃ to install azide, NaCN for nitrile, or NaSR for thioether), while the internal alkyne remains intact and available for subsequent transition-metal-catalyzed transformations—including Sonogashira coupling , trans-chloroalkynylation [1], or hydrogenation. This orthogonal sequence is mechanistically impossible with 1-chloro-1-hexyne (no Sₙ2 capability) or 3-hexyne (no halogen handle). The thermodynamic stability of the internal alkyne [2] ensures that the triple bond survives the initial substitution conditions without isomerization or degradation, a risk that would be elevated with a terminal alkyne under basic Sₙ2 conditions.

Synthesis of Stereodefined 1-Chloro-1,3-enynes via Ruthenium-Catalyzed trans-Chloroalkynylation

For research groups or process chemists seeking to construct 1-chloro-1,3-enyne building blocks with defined E-stereochemistry, 1-chloro-3-hexyne provides the internal alkyne substrate for ruthenium-catalyzed trans-chloroalkynylation. The Fürstner methodology delivers >98% trans-selectivity and 92% yield on the parent 3-hexyne scaffold [1], and the remote chloroalkyl substituent in 1-chloro-3-hexyne is expected to be well-tolerated. The resulting trisubstituted chloroenyne product retains both the vinyl chloride (for cross-coupling) and the chloroalkyl chain (for further Sₙ2 or elimination chemistry), creating a densely functionalized intermediate for pharmaceutical or natural product synthesis.

Unsymmetrical 1,3-Butadiyne Construction via Sonogashira Coupling at the Terminal Alkyne C–H

When the goal is to build unsymmetrical 1,3-butadiynes—key motifs in molecular electronics, nonlinear optical materials, and polyyne natural products—1-chloro-3-hexyne offers class-validated coupling competence at the Sonogashira level. Competition experiments confirm that chloroalkynes as a class couple with terminal alkynes as efficiently as iodobenzenes . Critically, the chlorine in 1-chloro-3-hexyne is not consumed during coupling (the reaction occurs at the terminal C–H of the internal alkyne), leaving the chloride available for post-coupling diversification. This provides a strategic advantage over 3-hexyne, which would yield a symmetric 3,5-octadiyne product lacking further functionalization potential.

Process-Scale Hydrogenation with Reduced Exotherm Risk

For catalytic hydrogenation of the alkyne to the corresponding alkene or alkane on scale, the internal alkyne in 1-chloro-3-hexyne releases approximately 16 kJ/mol less heat than the terminal alkyne in 1-chloro-1-hexyne [2]. This 5.5% reduction in exotherm per mole, combined with the higher boiling point (~146 °C vs. ~116 °C) that allows higher reaction temperatures without pressurization, makes 1-chloro-3-hexyne the safer choice for pilot-plant or production-scale hydrogenation processes. Additionally, the higher flash point (~38 °C vs. −14 °C for 3-hexyne) reduces the hazardous-area classification requirements for storage and dispensing [3].

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